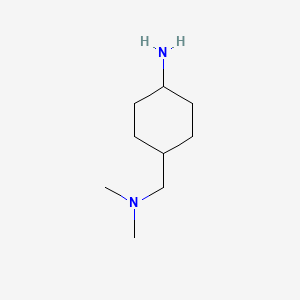

![molecular formula C7H4BrN3O B3290505 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 865156-67-8](/img/structure/B3290505.png)

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde

Übersicht

Beschreibung

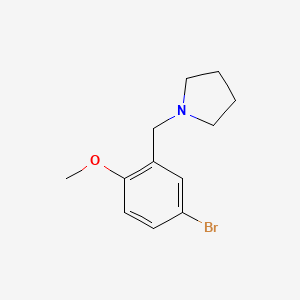

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde is a chemical compound with the molecular formula C8H5BrN2O . It is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde involves several steps. The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine . 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate was synthesized in 5 steps from 6-bromoimidazo[1,2-a]pyridine using [2-14C] cyanoacetamide as the source of the radiolabel .Molecular Structure Analysis

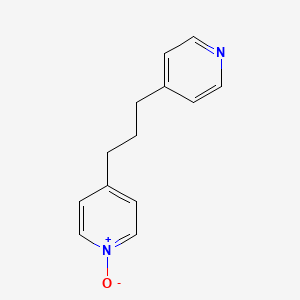

The molecular structure of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde consists of a bromine atom attached to an imidazo[1,2-a]pyrimidine ring, which is further connected to a carbaldehyde group . The average mass of the molecule is 225.042 Da and the monoisotopic mass is 223.958511 Da .Chemical Reactions Analysis

While specific chemical reactions involving 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde are not detailed in the search results, the compound is known to participate in various organic syntheses .Physical And Chemical Properties Analysis

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde is a solid at room temperature . It has a molecular weight of 225.04 . More specific physical and chemical properties such as melting point, solubility, and stability are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Anti-corrosion Activity

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde and its derivatives show potential in anti-corrosion applications. For instance, the compound 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (IPM) demonstrated inhibitory effects on the corrosion of carbon steel in hydrochloric acid solutions. This compound acts as a mixed-type inhibitor, and its adsorption was well-described by the Langmuir isotherm model. Experimental results aligned well with quantum chemical calculations and molecular dynamics simulations (Ech-chihbi et al., 2017).

Synthesis of Heterocyclic Compounds

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde is involved in the synthesis of various heterocyclic compounds. For example, it has been used in the preparation of triazole, thiadiazole, and thiazole derivatives containing the imidazo[1,2-a]pyrimidine moiety. These compounds were synthesized through a series of reactions, including condensation and cyclization processes, and evaluated for their properties (Rehan et al., 2021).

Medicinal Chemistry

While specific studies directly involving 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde in medicinal chemistry were not found, related compounds, such as 7-azaindazole-chalcone derivatives synthesized from similar carbaldehydes, have shown significant anti-inflammatory and analgesic activities. This suggests potential areas of research for 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde in medicinal chemistry (Chamakuri et al., 2016).

Microwave-Assisted Synthesis

The compound has also been utilized in microwave-assisted synthetic methods. A highly efficient microwave-assisted synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes in glycerol was reported, highlighting a clean reaction profile and high yield, which presents a more environmentally friendly and efficient approach to synthesis (Saeed et al., 2022).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .

Zukünftige Richtungen

Imidazo[1,2-a]pyridine analogues, which include 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), making them a promising area of research for new TB drugs .

Eigenschaften

IUPAC Name |

6-bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O/c8-5-1-9-7-10-2-6(4-12)11(7)3-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOLBUPEQYBJIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C=C(C=NC2=N1)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857476 | |

| Record name | 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde | |

CAS RN |

865156-67-8 | |

| Record name | 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

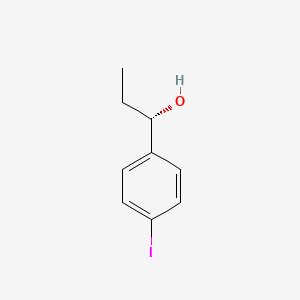

![5-Iodo-3-methoxy-7-methylbenzo[d]isoxazole](/img/structure/B3290451.png)

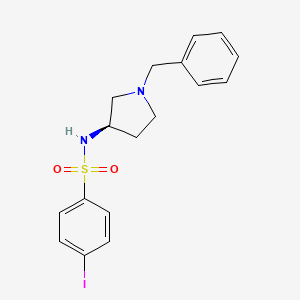

![2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B3290465.png)

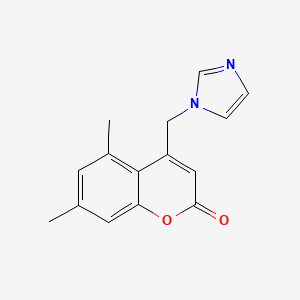

![6-Piperidin-4-yl-[1,3,5]triazine-2,4-diamine](/img/structure/B3290479.png)

![(3aR,4R,5R,6aS)-4-((R,E)-3-((tert-Butyldimethylsilyl)oxy)-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B3290494.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B3290508.png)